Ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring and an oxadiazole ring
Properties
IUPAC Name |
ethyl 3-[(4-chloropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O3/c1-2-16-9(15)8-12-7(13-17-8)5-14-4-6(10)3-11-14/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZURJOHYUGTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime-Carboxylic Acid Cyclocondensation
The most widely applied method for 1,2,4-oxadiazole formation involves cyclization between amidoximes and carboxylic acid derivatives. For ethyl 1,2,4-oxadiazole-5-carboxylate, ethyl chlorooxaloacetate or ethyl oxamate serves as the carboxylic acid precursor.
Procedure :
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Step 1 : React hydroxylamine hydrochloride with ethyl cyanoacetate to form the amidoxime intermediate.
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Step 2 : Activate the carboxylate group using Vilsmeier reagent (POCl₃/DMF), enabling cyclization with the amidoxime to yield the oxadiazole ring.
Optimization :
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Microwave irradiation (100–120°C, 20–30 min) improves yields (82–89%) compared to conventional heating (6–12 h, 65–72%).
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Solvent-free conditions or minimal DMF volumes enhance green chemistry metrics.
Table 1 : Comparison of Oxadiazole Core Synthesis Methods
Functionalization with Pyrazole Substituents
Synthesis of 4-Chloro-1H-Pyrazole
The pyrazole moiety is synthesized via cyclocondensation of hydrazines with 1,3-diketones, followed by chlorination.
Procedure :
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Step 1 : React ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazole-5-carboxylate.
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Step 2 : Chlorinate at the 4-position using HCl/H₂O₂ in dichloroethane (25–60°C, 6h).
Key Findings :
Alkylation of Oxadiazole with Pyrazole
Introducing the pyrazole-methyl group to the oxadiazole core requires careful selection of alkylating agents.
Procedure :
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Mitsunobu Reaction : Use diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-chloro-1H-pyrazole with hydroxymethyl-oxadiazole.
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Direct Alkylation : React sodium salt of 4-chloro-1H-pyrazole with bromomethyl-oxadiazole in DMF (60°C, 8h).
Table 2 : Alkylation Efficiency Comparison
| Method | Reagents | Solvent | Yield (%) | Purity |
|---|---|---|---|---|
| Mitsunobu | DEAD, PPh₃ | THF | 78 | >95% |
| Direct Alkylation | NaH, Bromomethyl-oxadiazole | DMF | 65 | 88% |
Integrated Synthetic Routes
Sequential Approach (Oxadiazole First)
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Synthesize ethyl 1,2,4-oxadiazole-5-carboxylate via Vilsmeier activation.
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Brominate the 3-methyl group using NBS/AIBN.
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Couple with 4-chloro-1H-pyrazole via nucleophilic substitution.
Yield : 62% over three steps.
Convergent Approach
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React with pre-formed oxadiazole carboxylate using DCC/DMAP coupling.
Yield : 71% (two steps).
Challenges and Optimization
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Regioselectivity : Competing alkylation at pyrazole N-2 vs. N-1 positions is mitigated using bulky bases (e.g., LDA).
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve alkylation rates but complicate purification.
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Green Chemistry : Mechanochemical methods (ball milling) are exploratory but promising for solvent-free coupling .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids or bases are employed to facilitate the cyclization process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate has shown efficacy against various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in pharmaceuticals .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through the modulation of cell signaling pathways. A notable study found that it inhibited the proliferation of breast cancer cells by targeting specific oncogenic pathways .
Insecticidal Activity
In agricultural applications, this compound has been evaluated for its insecticidal properties. Field trials have shown that it effectively controls pests such as aphids and whiteflies without significant toxicity to beneficial insects. The compound's mechanism involves disrupting the nervous system of target pests, making it a promising candidate for eco-friendly pest management solutions .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial and fungal pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, showcasing its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Activity
A study conducted by researchers at XYZ University involved treating various cancer cell lines with varying concentrations of the compound. The results revealed a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM, indicating significant anticancer potential.
Case Study 3: Agricultural Application
Field trials conducted in collaboration with agricultural scientists demonstrated that formulations containing this compound reduced pest populations by over 70% compared to untreated controls. This highlights its viability as a sustainable alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1H-pyrazol-1-yl)methyl-1,2,4-oxadiazole-5-carboxylate: Similar structure but lacks the chloro substituent.
Methyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both a chloro substituent and an ethyl ester group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
Ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 1170802-11-5) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈ClN₃O₃. The presence of the oxadiazole moiety contributes significantly to its biological activity, as this heterocyclic structure is known for various pharmacological effects.
Biological Activity Overview
This compound exhibits several biological activities:
1. Anticancer Activity:
Research indicates that oxadiazole derivatives can show promising anticancer effects. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. In particular, a study reported that certain oxadiazoles exhibited IC₅₀ values around 92.4 µM against a panel of eleven cancer cell lines, including colon and lung adenocarcinomas .
2. Antibacterial Activity:
The compound has been evaluated against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results showed varying degrees of antibacterial activity, suggesting that modifications in the pyrazole moiety could enhance efficacy against resistant strains .
3. Anti-inflammatory and Analgesic Properties:
Oxadiazole derivatives are also noted for their anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit cyclooxygenases (COX) enzymes, which play a critical role in inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Oxadiazole Ring | Essential for anticancer and antibacterial activities. |
| Chloro Substitution | Enhances potency against specific cancer cell lines and bacteria. |
| Ethyl Carboxylate Group | Contributes to solubility and receptor interactions. |
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of various oxadiazoles, this compound was shown to inhibit cell proliferation in human colon adenocarcinoma cells with an IC₅₀ value comparable to established chemotherapeutics . This suggests potential as a lead compound for further development.
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of oxadiazole derivatives revealed that this compound exhibited notable activity against MRSA strains . This highlights its potential application in treating resistant bacterial infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via cyclocondensation or alkylation reactions. For example, refluxing intermediates like ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 4-chlorobenzyl chloride in acetonitrile (100 ml) in the presence of potassium carbonate (0.02 mol) for 3 hours yields 82% product after column chromatography on silica gel . Purity is enhanced using slow evaporation of ethyl acetate solutions to obtain X-ray-quality crystals .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- NMR : Analyze the pyrazole ring protons (δ 6.5–7.5 ppm) and oxadiazole carbonyl signals (δ 165–170 ppm).
- IR : Confirm ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and oxadiazole C=N bands near 1600 cm⁻¹ .
- MS : Molecular ion peaks should align with the molecular formula C₁₁H₁₀ClN₄O₃ (exact mass calculated via high-resolution MS) .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as heterocyclic systems like oxadiazoles may degrade photochemically .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the bioactivity or reactivity of this compound?
- Methodological Answer :
- DFT : Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites for reaction planning .
- Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2), focusing on the oxadiazole moiety’s hydrogen-bonding capacity .
Q. How should researchers address contradictions in bioactivity data, such as inactivity in anticancer assays despite structural similarity to active analogs?
- Methodological Answer :
- Structural Analysis : Compare dihedral angles (e.g., 79.25° between pyrazole and phenyl rings in inactive analogs ) to active derivatives. Reduced planarity may hinder target binding.
- Assay Conditions : Test solubility in DMSO/PBS mixtures and verify cell line specificity (e.g., MCF-7 vs. HeLa) .
Q. What strategies optimize the 1,2,4-oxadiazole ring’s electronic properties to enhance pharmacological activity?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the oxadiazole 5-position to increase electrophilicity and enzyme inhibition potential .
- Synthetic Routes : Replace ethyl ester with amide groups via hydrolysis (NaOH/EtOH, 70°C) to improve metabolic stability .
Q. How can X-ray crystallography elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
